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Compound of Interest

Compound Name: Selenium-77

Cat. No.: B1247304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental

methodologies, and applications of Selenium-77 Nuclear Magnetic Resonance (NMR)

spectroscopy. It is designed to serve as a technical resource for researchers and professionals

in the fields of chemistry, biochemistry, and drug development who are interested in leveraging

the unique capabilities of ⁷⁷Se NMR for molecular characterization and interaction studies.

Core Principles of Selenium-77 NMR Spectroscopy
Selenium-77 (⁷⁷Se) is a naturally occurring isotope of selenium with a nuclear spin (I) of ½.

This property makes it amenable to NMR spectroscopy, providing a powerful tool for probing

the chemical environment of selenium atoms in both small molecules and macromolecules.

Nuclear Properties of Selenium-77
The utility of ⁷⁷Se NMR is dictated by its intrinsic nuclear properties. While it is a spin ½

nucleus, which results in sharp NMR signals, its low natural abundance and magnetogyric ratio

present sensitivity challenges.
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Property Value

Natural Abundance (%) 7.63[1]

Nuclear Spin (I) ½[1]

Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹) 5.125

Resonance Frequency at 11.74 T (MHz) 95.338[2]

Relative Sensitivity (¹H = 1.00) 6.93 x 10⁻³[2]

Absolute Sensitivity (¹H = 1.00) 5.25 x 10⁻⁴[2]

Table 1: Nuclear Properties of Selenium-77.

Chemical Shifts (δ)
A key advantage of ⁷⁷Se NMR is its exceptionally wide chemical shift range, which spans over

3000 ppm, from approximately -900 ppm to +2400 ppm. This broad range minimizes signal

overlap and makes the ⁷⁷Se chemical shift highly sensitive to subtle changes in the electronic

environment of the selenium nucleus. This sensitivity is invaluable for studying molecular

structure, conformation, and intermolecular interactions.

Chemical shifts are typically referenced to an external standard, with dimethyl selenide

(Me₂Se) being the primary reference (δ = 0 ppm). Diphenyl diselenide (Ph₂Se₂) is also

commonly used as a secondary standard (δ ≈ 463 ppm in CDCl₃).

Table of Typical ⁷⁷Se Chemical Shift Ranges for Various Functional Groups:
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Functional Group Chemical Shift Range (ppm)

Selenolates (RSe⁻) -270 to -240

Selenols (RSeH) ~ -80

Dialkyl Selenides (R₂Se) -200 to +200

Aryl Alkyl Selenides (ArSeR) +150 to +300

Diaryl Selenides (Ar₂Se) +300 to +500

Diselenides (RSeSeR) +230 to +360

Selenenyl Sulfides (RSeSR') +250 to +340

Selenocyanates (RSeCN) +100 to +400

Selenoxides (R₂Se=O) +800 to +1200

Selenones (R₂SeO₂) +900 to +1100

Selenonium Salts (R₃Se⁺) +200 to +500

Phosphine Selenides (R₃P=Se) -400 to +100

Table 2: A summary of typical ⁷⁷Se NMR chemical shift ranges for common selenium-

containing functional groups.

Spin-Spin Coupling (J)
Selenium-77 couples to other NMR-active nuclei, providing valuable information about

through-bond connectivity. Both homonuclear (⁷⁷Se-¹⁷Se) and heteronuclear (e.g., ⁷⁷Se-¹H,

⁷⁷Se-¹³C, ⁷⁷Se-¹⁵N, ⁷⁷Se-¹⁹F, ⁷⁷Se-³¹P) couplings are observed.

One-bond couplings (¹J): These are typically the largest and provide direct evidence of

bonding. For example, ¹J(⁷⁷Se, ¹³C) values are in the range of 100 Hz.

Two-bond (²J) and Three-bond (³J) couplings: These longer-range couplings are sensitive to

geometry and conformation. For instance, ³J(⁷⁷Se, ¹H) couplings are stereochemically

dependent.
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Table of Typical ⁷⁷Se Coupling Constants:

Coupling Type Number of Bonds Typical Range (Hz)

⁷⁷Se - ¹³C 1 80 - 120

2 5 - 35

3 < 10

⁷⁷Se - ¹H 2 10 - 20

3 2 - 12

⁷⁷Se - ³¹P 1 400 - 1000

⁷⁷Se - ⁷⁷Se 3 10 - 100

Table 3: Representative coupling constants involving Selenium-77.

Relaxation
The primary spin-lattice (T₁) relaxation mechanism for ⁷⁷Se is chemical shift anisotropy (CSA),

particularly at higher magnetic field strengths. T₁ values for ⁷⁷Se are typically in the range of 1

to 30 seconds. The efficiency of CSA relaxation is dependent on the magnetic field strength,

with line broadening observed at higher fields. This property can be exploited to gain insights

into molecular motion and dynamics.

Experimental Protocols
The low sensitivity of ⁷⁷Se NMR often necessitates the use of specialized experimental

techniques and sample preparation methods to obtain high-quality spectra in a reasonable

timeframe.

Sample Preparation
Concentration: Due to the low sensitivity, relatively high sample concentrations are often

required.
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Isotopic Enrichment: For biological macromolecules such as proteins, isotopic enrichment

with ⁷⁷Se is a highly effective strategy to overcome sensitivity limitations. This can be

achieved by expressing the protein in a minimal medium supplemented with ⁷⁷Se-labeled

precursors, such as [⁷⁷Se]-selenite.

Solvents: Standard deuterated solvents are used. Care should be taken to ensure the

solubility and stability of the selenium-containing compound.

Safety Precautions: Many organoselenium compounds are toxic. Appropriate safety

measures, including working in a fume hood and using personal protective equipment, are

essential.

Key Experiments
This is the most fundamental ⁷⁷Se NMR experiment, providing a direct observation of the

selenium signals. Proton decoupling is employed to collapse ⁷⁷Se-¹H couplings, resulting in

sharper signals and improved signal-to-noise ratio.

Detailed Methodology for 1D ¹H-Decoupled ⁷⁷Se NMR of a Protein Sample:

Sample Preparation: Prepare a sample of the ⁷⁷Se-enriched protein at a concentration of

approximately 2 mM in a suitable buffer (e.g., 50 mM phosphate, 1 mM EDTA, 10% D₂O, pH

7.5) in a Shigemi NMR tube.

Spectrometer Setup:

Tune and match the probe for the ⁷⁷Se frequency.

Set the temperature (e.g., 25 °C).

Acquisition Parameters:

Pulse Program: A standard one-pulse experiment with proton decoupling.

Spectral Width: Set to encompass the expected range of ⁷⁷Se chemical shifts (e.g., 100

kHz).

Acquisition Time: Typically 0.08 to 0.1 seconds.
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Pulse Width: Calibrate a 90° pulse for ⁷⁷Se.

Pulse Delay (Recycle Delay): Set to at least 5 times the longest T₁ of the selenium nuclei

(a delay of 0.5 to 2 seconds is common).

Number of Scans: Accumulate a large number of scans (e.g., 100,000 to 250,000 or more)

to achieve adequate signal-to-noise.

Decoupling: Use a broadband proton decoupling sequence such as WALTZ-16.

Processing:

Apply an exponential window function to improve the signal-to-noise ratio.

Perform a Fourier transform.

Phase and baseline correct the spectrum.

Reference the chemical shifts to an appropriate standard.

To further enhance sensitivity, inverse-detected experiments such as Heteronuclear Multiple

Quantum Coherence (HMQC) are employed. In these experiments, magnetization is

transferred from the high-sensitivity nucleus (¹H) to the low-sensitivity nucleus (⁷⁷Se) and then

back to ¹H for detection.

General Methodology for a 2D ¹H-⁷⁷Se HMQC Experiment:

Sample Preparation: As for the 1D experiment.

Spectrometer Setup:

Tune and match the probe for both ¹H and ⁷⁷Se frequencies.

Calibrate the 90° pulse widths for both ¹H and ⁷⁷Se.

Acquisition Parameters:

Pulse Program: Use a standard HMQC pulse sequence.
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Spectral Widths: Set the spectral width in the direct dimension (F2) to cover the proton

chemical shift range and in the indirect dimension (F1) to cover the expected ⁷⁷Se

chemical shift range.

Number of Increments (F1): Collect a sufficient number of increments in the indirect

dimension to achieve the desired resolution.

Number of Scans per Increment: Accumulate an appropriate number of scans for each

increment.

Optimization of Transfer Delay: The delay for magnetization transfer should be optimized

based on the magnitude of the ⁿJ(¹H, ⁷⁷Se) coupling constant (typically optimized for a

value between 10-15 Hz).

Processing:

Apply appropriate window functions to both dimensions.

Perform a 2D Fourier transform.

Phase and baseline correct the spectrum in both dimensions.

Visualization of Experimental Workflows
The following diagrams illustrate typical workflows in the application of ⁷⁷Se NMR

spectroscopy.
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A generalized experimental workflow for a ⁷⁷Se NMR study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Spectroscopy: Principles and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
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spectroscopy-principles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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